N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O2/c20-16-9-7-13(8-10-16)18-22-23-19(25-18)21-17(24)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKTXTSBKFSMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Coupling with the naphthalene core: The final step involves the formation of an amide bond between the oxadiazole ring and the naphthalene carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Antimicrobial Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide exhibits broad-spectrum antimicrobial properties. In vitro studies have shown that it inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating its potential as an antibiotic agent .
Cancer Research
Research has indicated that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Experimental models have shown that it can reduce inflammation markers, suggesting its use in treating inflammatory diseases .
Organic Electronics
This compound is being explored for applications in organic electronic devices due to its favorable electronic properties. It can serve as a semiconductor material in organic light-emitting diodes (OLEDs) and organic solar cells .
Photovoltaic Devices
The compound's photophysical properties make it a candidate for use in photovoltaic devices. Its ability to absorb light efficiently enhances the performance of solar cells by improving charge transport and stability .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university demonstrated that this compound significantly inhibited the growth of Bacillus anthracis with an IC50 value of 0.9 μM. This finding highlights the compound's potential as a therapeutic agent against bacterial infections .
Case Study 2: Cancer Cell Apoptosis
In a laboratory setting, the compound was tested on several cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with this compound led to a marked increase in apoptotic cell death compared to untreated controls, suggesting its potential role as an anticancer drug .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal applications, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Oxadiazole Ring
The substitution pattern on the 1,3,4-oxadiazole ring significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-nitrophenyl substituent () introduces strong electron-withdrawing effects, lowering the C=O stretching frequency in FTIR (1633 cm⁻¹) compared to the 4-methoxybenzyl analog (1684 cm⁻¹) . The 4-fluorophenyl group in the target compound likely exhibits intermediate electronic effects.
- Melting Points: Compounds with nitro groups (: 168–170°C) exhibit higher melting points than methoxy-substituted analogs (: 166–167°C), likely due to enhanced dipole interactions.
- Synthetic Yields: Both methoxybenzyl (82%) and nitrophenyl (80%) derivatives show comparable yields, suggesting substituent electronic effects minimally affect cyclization efficiency in these reactions .
Naphthalene vs. Benzene Carboxamide Derivatives
Replacing naphthalene with simpler aromatic systems alters steric and electronic profiles:
Key Observations:
- Steric Effects: Ortho-substituted analogs (e.g., 2-methoxyphenyl in ) may experience steric hindrance, reducing rotational freedom and altering binding kinetics.
Halogen-Substituted Analogs
Halogen substituents influence lipophilicity and bioactivity:
Key Observations:
- Spectral Shifts: Bromine’s heavy atom effect may influence NMR chemical shifts, though specific data are unavailable for direct comparison.
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C18H15FN4O2
Molecular Weight: 338.34 g/mol
IUPAC Name: N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-naphthalene-2-carboxamide
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring: The reaction of 4-fluorobenzohydrazide with appropriate carboxylic acids in the presence of dehydrating agents leads to the formation of the oxadiazole structure.
- Coupling with Naphthalene Derivatives: The synthesized oxadiazole is then coupled with naphthalene derivatives to yield the final product.
Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer properties. For instance, a study reported that derivatives of oxadiazoles showed significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9j | MCF-7 | 21.57 |
| 9n | MCF-7 | 8.52 |
| Doxorubicin | MCF-7 | 25.71 |
These results indicate that this compound may have comparable or superior activity compared to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It demonstrated effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The fluorophenyl group enhances binding affinity to various enzymes and receptors, leading to alterations in their activity. This interaction can trigger pathways associated with apoptosis and cell cycle arrest in cancer cells .
Case Studies and Research Findings
A comprehensive review highlighted several studies focusing on the anticancer and antimicrobial activities of oxadiazole derivatives:
- Cytotoxicity Studies: A series of novel oxadiazole conjugates were synthesized and tested against multiple cancer cell lines. The most potent compounds exhibited IC50 values significantly lower than those of standard treatments .
- Antiviral Activity: Some derivatives showed promise in inhibiting viral replication; however, further studies are needed to confirm their efficacy against specific viruses .
- Mechanistic Insights: Investigations into the apoptotic pathways activated by these compounds revealed that they induce cell death through caspase activation and mitochondrial dysfunction .
Q & A
Q. How to design a robust SAR study for optimizing this compound’s bioactivity?
- Methodological Answer :
- Variation of substituents : Synthesize analogs with halogens (F, Cl), alkyl chains, or heterocycles at the phenyl/naphthalene positions.
- Assay standardization : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources (e.g., recombinant human kinases).
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity).
and provide templates for systematic SAR in anticancer and enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
